2-N-Boc-2-N-methyl-2-aminopiperidine
Description
2-N-Boc-2-N-methyl-2-aminopiperidine is a piperidine derivative featuring dual functional groups: a tert-butoxycarbonyl (Boc) protecting group and a methyl group on the same nitrogen atom. This compound is structurally significant in organic synthesis, particularly in pharmaceutical intermediates, where the Boc group serves as a temporary protective moiety for amines during multi-step reactions.
Properties
IUPAC Name |
tert-butyl N-methyl-N-piperidin-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12-9/h9,12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMYPERUKAEOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Boc-2-N-methyl-2-aminopiperidine typically involves the protection of the amine group using the Boc group. One common method involves the reaction of 2-methyl-2-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired Boc-protected compound .
Industrial Production Methods
Industrial production of 2-N-Boc-2-N-methyl-2-aminopiperidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-N-Boc-2-N-methyl-2-aminopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the Boc group yields 2-methyl-2-aminopiperidine, which can be further functionalized to produce various derivatives.
Scientific Research Applications
2-N-Boc-2-N-methyl-2-aminopiperidine has several applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-N-Boc-2-N-methyl-2-aminopiperidine involves its role as a protected amine. The Boc group protects the amine during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can interact with various molecular targets, participating in reactions such as nucleophilic substitution and forming bonds with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Steric Effects: The dual substitution (Boc + methyl) on the same nitrogen in 2-N-Boc-2-N-methyl-2-aminopiperidine likely increases steric hindrance compared to mono-substituted analogs like N-Boc-2-aminopyridine. This may influence reaction kinetics in coupling or deprotection steps.
- Ring Position : Piperidine derivatives with Boc groups at different positions (e.g., N3 or N4) exhibit distinct electronic environments, affecting their utility in stereoselective synthesis .
Physicochemical Properties
Key Observations :
- Solubility: The presence of a methyl group in 2-N-Boc-2-N-methyl-2-aminopiperidine may slightly reduce polarity compared to Boc-Pip-OH, favoring solubility in less polar solvents.
- Stability : All Boc-protected compounds are acid-sensitive, requiring careful handling during deprotection (e.g., trifluoroacetic acid) .
Key Observations :
- Compounds like N-Boc-2-aminopyridine require stringent safety measures (e.g., PPE, ventilation) due to acute toxicity risks .
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